molecular formula C17H21FN2O3 B12825613 tert-Butyl 3-fluoro-5-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate

tert-Butyl 3-fluoro-5-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate

Cat. No.: B12825613
M. Wt: 320.36 g/mol
InChI Key: RUDYHERNOBQBCA-UHFFFAOYSA-N
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Description

tert-Butyl 3-fluoro-5-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4’-piperidine]-1’-carboxylate: is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-fluoro-5-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4’-piperidine]-1’-carboxylate typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-fluoro-5-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine]-1’-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 3-fluoro-5-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine]-1’-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts .

Biology: In biological research, this compound may be used to study the effects of spirocyclic structures on biological activity. Its potential interactions with biological targets can provide insights into the design of new drugs and therapeutic agents .

Medicine: In medicinal chemistry, tert-Butyl 3-fluoro-5-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine]-1’-carboxylate is investigated for its potential as a drug candidate. Its unique structure and reactivity may offer advantages in terms of selectivity and potency against specific biological targets .

Industry: In industry, this compound can be used in the development of new materials with specific properties, such as improved stability, reactivity, or mechanical strength. Its applications may extend to fields like polymer science, coatings, and advanced materials .

Mechanism of Action

The mechanism of action of tert-Butyl 3-fluoro-5-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine]-1’-carboxylate involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

  • tert-Butyl 5-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4’-piperidine]-1’-carboxylate
  • tert-Butyl 1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate
  • 1’-(tert-Butyl)-3-chloro-5,7-dihydrospiro[cyclopenta[b]pyridine-6,3’-pyrrolo[2,3-b]pyridin]-2’(1’H)-one

Uniqueness: tert-Butyl 3-fluoro-5-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine]-1’-carboxylate stands out due to the presence of the fluorine atom, which can significantly influence its reactivity and biological activity. The spirocyclic structure also imparts unique properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C17H21FN2O3

Molecular Weight

320.36 g/mol

IUPAC Name

tert-butyl 3-fluoro-5-oxospiro[7H-cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C17H21FN2O3/c1-16(2,3)23-15(22)20-6-4-17(5-7-20)9-13-12(14(17)21)8-11(18)10-19-13/h8,10H,4-7,9H2,1-3H3

InChI Key

RUDYHERNOBQBCA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C(C2=O)C=C(C=N3)F

Origin of Product

United States

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